Ethyl 3-(dimethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate
Overview
Description
α-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-β-oxo-benzenepropanoic Acid Ethyl Ester is used in the synthesis of the drug Levofloxacin, which is a S-(-) form of Ofloxacin, an antibiotic used against gram-negative organisms.
Scientific Research Applications
Solvent-Free Synthesis
The compound has been utilized as a starting material in the development of an efficient and mild solvent-free preparation of new ethyl β-hydrazino acrylates and 1,2-dihydropyrazol-3-ones in good yields, utilizing transamination and aza-annulation reactions under microwave irradiations. This approach underscores its relevance in creating eco-friendly synthetic routes (Meddad et al., 2001).
Continuous-Flow Processes
In another innovative application, the compound was a key intermediate in the continuous-flow synthesis of floxacin intermediates, demonstrating an efficient method for C–C bond formation. This method is based on rapid and efficient activation of carboxylic acids, offering advantages such as higher yield, reduced reaction time, and improved environmental friendliness compared to traditional processes (Guo et al., 2020).
Polymer Chemistry
Ethyl 3-(dimethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate has also contributed to advancements in polymer science. For instance, its derivatives have been explored for the synthesis of charge-shifting polycations with tunable rates of hydrolysis, impacting the net polymer charge and offering potential applications in biomaterials and wastewater treatment (Ros et al., 2018).
Properties
IUPAC Name |
ethyl (E)-3-(dimethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F4NO3/c1-4-22-14(21)8(6-19(2)3)13(20)7-5-9(15)11(17)12(18)10(7)16/h5-6H,4H2,1-3H3/b8-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINULXRKEQVJDQ-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C1=CC(=C(C(=C1F)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C)/C(=O)C1=CC(=C(C(=C1F)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F4NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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